Vat Green 1
Overview
Description
Vat Green 1 is an organic compound used primarily as a vat dye. It is a derivative of benzanthrone and appears as a dark green solid. This compound is known for its ability to dye various materials, including viscose, silk, wool, paper, and soap .
Mechanism of Action
Target of Action
Vat Green 1, a synthetic organic compound, is primarily used as a dye in various industries . Its primary targets are the fibers of fabrics, including cotton, silk, and wool . It binds to these fibers, imparting a vibrant green color .
Mode of Action
The mode of action of this compound involves its interaction with the fibers of fabrics . The dye binds to the fibers, resulting in a change in their color . This binding is facilitated by the molecular structure of this compound, which consists of a complex arrangement of carbon, hydrogen, and nitrogen atoms .
Pharmacokinetics
This compound is insoluble in water but soluble in organic solvents such as acetone and ethanol . This solubility profile influences its application in dyeing processes.
Result of Action
The primary result of this compound’s action is the imparting of a vibrant green color to the fabrics to which it is applied . This color change is due to the dye’s binding to the fabric fibers . In addition to textiles, this compound can also be used as a colorant in the production of paints, inks, and plastics .
Biochemical Analysis
Biochemical Properties
As a vat dye, it undergoes a redox reaction when applied to cellulosic fiber . This suggests that it may interact with enzymes, proteins, and other biomolecules that participate in redox reactions.
Cellular Effects
For instance, they can affect the aesthetic quality of bodies of water by increasing biochemicals and chemical oxygen demand, reducing photosynthesis, and preventing plant growth .
Molecular Mechanism
As a vat dye, it requires a reducing agent to solubilize it, converting the dye to its soluble “leuco” form . Once attached to the fabric, the leuco dye is then oxidized to an insoluble state, which is intensely colored .
Metabolic Pathways
As a vat dye, it undergoes a redox reaction when applied to cellulosic fiber , suggesting that it may interact with enzymes or cofactors involved in redox reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vat Green 1 is synthesized through a series of chemical reactions involving benzanthrone derivatives. The process typically involves the condensation of benzanthrone with other aromatic compounds under controlled conditions to form the desired dye.
Industrial Production Methods: In industrial settings, this compound is produced by reducing the dye in an alkaline solution of sodium hydrosulfite. This reduction process converts the dye into its leuco form, which is soluble in water. The dye is then applied to the fiber, and air oxidation fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions where it is converted from its leuco form to its original insoluble form.
Reduction: The dye is reduced to its leuco form using reducing agents like sodium dithionite.
Substitution: Various substitution reactions can occur on the aromatic rings of the compound.
Common Reagents and Conditions:
Reducing Agents: Sodium dithionite is commonly used to reduce this compound to its leuco form.
Oxidizing Agents: Air or oxygen is used to oxidize the leuco form back to the insoluble dye.
Alkaline Conditions: The reduction process requires an alkaline environment, typically achieved using sodium hydroxide.
Major Products Formed: The primary product formed from these reactions is the leuco form of this compound, which is then oxidized back to the original dye form .
Scientific Research Applications
Vat Green 1 has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical processes and studies.
Biology: Employed in staining techniques for biological specimens.
Comparison with Similar Compounds
Vat Blue 1: Another vat dye known for its excellent fastness properties.
Vat Red 10: Used for dyeing cellulosic fibers with high color fastness.
Vat Violet 13: Known for its vibrant violet color and fastness properties.
Uniqueness of Vat Green 1: this compound stands out due to its unique green color and its ability to dye a wide range of materials, including viscose, silk, wool, paper, and soap. Its excellent wash-fastness and light-fastness make it a preferred choice in the textile industry .
Properties
IUPAC Name |
30,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20O4/c1-39-27-15-25-17-7-3-5-9-21(17)35(37)23-13-11-19-20-12-14-24-30-26(18-8-4-6-10-22(18)36(24)38)16-28(40-2)34(32(20)30)33(27)31(19)29(23)25/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKQCUPTNLTCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044531 | |
Record name | C.I. Vat Green 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [MSDSonline] | |
Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy- | |
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Record name | C.I. Vat Green 1 | |
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CAS No. |
128-58-5, 113255-70-2, 12663-53-5 | |
Record name | 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-58-5 | |
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Record name | CI Vat Green 1 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128585 | |
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Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy- | |
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Record name | C.I. Vat Green 1 | |
Source | EPA DSSTox | |
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Record name | 16,17-dimethoxyviolanthrene-5,10-dione | |
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Record name | Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, 16,17-dimethoxy- | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione, 16,17-dimethoxy- | |
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Record name | VAT GREEN 1 | |
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Record name | C.I. VAT GREEN 1 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5474 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Vat Green 1 particularly challenging to remove from textile wastewater?
A1: Unlike some other dye classes, this compound, belonging to the vat dye category, exhibits poor coagulation and flocculation properties []. This means that conventional physical-chemical treatment methods, such as coagulation-flocculation, are less effective in removing it from wastewater.
Q2: What alternative methods have shown promise in removing this compound from wastewater?
A2: Research suggests that membrane filtration techniques and adsorption onto specific materials hold potential for this compound removal. For instance, studies have explored the use of nano zero-valent iron (NZVI) particles for efficient adsorption of this compound from aqueous solutions [, ].
Q3: How does the adsorption of this compound onto NZVI particles work?
A3: The adsorption process of this compound onto NZVI particles is rapid, achieving equilibrium within a short timeframe []. The Freundlich isotherm model effectively describes this adsorption behavior, suggesting multilayer adsorption onto heterogeneous surfaces [].
Q4: Can the adsorption efficiency of this compound onto NZVI be optimized?
A4: Yes, research utilizing experimental design and response surface modeling (RSM) has demonstrated the possibility of optimizing this compound removal by NZVI []. Factors such as NZVI dose, pH, contact time, and initial dye concentration significantly influence the adsorption process.
Q5: Beyond wastewater treatment, what other applications have been investigated for this compound?
A5: this compound was explored as a potential dye for a rocket propellant (H-70) in the F-16 EPU due to its visibility []. While the dye successfully provided visual detection upon leakage, it negatively impacted the catalytic activity of the propellant's catalyst.
Q6: Are there any known toxicological concerns associated with this compound?
A6: Studies on fish species like Channa punctatus have revealed that exposure to sublethal concentrations of this compound can induce histological changes in vital organs such as the gills, liver, kidney, and intestine [, ]. These changes indicate potential toxicity and highlight the importance of mitigating the release of this compound into aquatic environments.
Q7: Does this compound impact the biochemical processes within fish?
A7: Research on Channa punctatus and Cyprinus carpio exposed to this compound revealed significant alterations in carbohydrate, protein, and lipid levels in their muscle tissues []. These findings underscore the potential for this compound to disrupt metabolic processes in aquatic organisms.
Q8: What strategies can be employed to reduce the environmental impact of this compound?
A8: Minimizing the environmental impact of this compound requires a multifaceted approach. This includes optimizing dyeing processes to reduce dye consumption and wastewater generation, implementing effective treatment technologies for dye removal from effluents, and exploring alternative dyes with lower environmental footprints [, ].
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